molecular formula C24H20FN3O5S B12134337 Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 618072-71-2

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12134337
CAS No.: 618072-71-2
M. Wt: 481.5 g/mol
InChI Key: KECDQGHQDRKJEE-HTXNQAPBSA-N
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Description

  • This compound is a complex molecule with a long name, so let’s break it down. It consists of several functional groups, including a thiazole ring, a pyrrole ring, a benzoyl group, and an ethyl ester.
  • The thiazole and pyrrole rings contribute to its heterocyclic structure, which often imparts interesting biological properties.
  • The presence of a fluorine atom and a methyl group on the benzoyl moiety adds further complexity.
  • Overall, this compound is a hybrid of various chemical features, making it intriguing for scientific investigation.
  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents used in these reactions might include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
    • The major products formed would depend on the specific reaction conditions and the functional groups involved.
  • Scientific Research Applications

    • Research on this compound could span multiple fields:

        Medicinal Chemistry: Investigating its potential as a drug candidate due to its complex structure and potential biological activity.

        Biochemistry: Studying its interactions with enzymes, receptors, or other biomolecules.

        Materials Science: Exploring its use in materials with specific properties.

        Organic Synthesis: Developing new methodologies based on its reactivity.

        Pharmacology: Assessing its effects on cellular pathways.

    • Specific applications would require further investigation and experimentation.
  • Mechanism of Action

    • Understanding how this compound exerts its effects would involve identifying its molecular targets.
    • Potential pathways could include enzyme inhibition, receptor modulation, or interference with cellular signaling.
    • Detailed studies would be needed to elucidate the precise mechanisms.
  • Comparison with Similar Compounds

    • Identifying similar compounds would involve searching literature databases and chemical databases.
    • Unfortunately, I don’t have access to external databases, but you can explore related molecules based on the heterocyclic motifs and functional groups present in this compound.

    Biological Activity

    Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

    Chemical Structure and Properties

    The compound has a complex molecular structure characterized by the following features:

    • Molecular Formula : C24H20FN3O5S
    • Molecular Weight : 463.49 g/mol
    • Key Functional Groups :
      • Thiazole ring
      • Pyrrolidine moiety
      • Fluorinated benzoyl group

    Research indicates that compounds similar to Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-...) exhibit various biological activities through several mechanisms:

    • Antiproliferative Activity : The compound has shown moderate anti-proliferative effects against different cancer cell lines. For instance, structural analogs have been reported to inhibit tubulin polymerization, which is crucial for cancer cell division .
    • Antioxidant Properties : The presence of the thiazole and pyridine rings contributes to its antioxidant capabilities. In vitro assays have demonstrated that derivatives can effectively scavenge free radicals and inhibit lipid peroxidation .
    • Enzyme Inhibition : The compound exhibits inhibitory activity against lipoxygenase (LOX) enzymes, which are involved in inflammatory processes. IC50 values for related compounds have been reported as low as 10 μM, indicating potent anti-inflammatory potential .

    Structure-Activity Relationship (SAR)

    The biological activity of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-...) can be correlated with specific structural features:

    Structural FeatureActivity Description
    Thiazole Ring Essential for cytotoxic activity
    Pyrrolidine Moiety Enhances anticonvulsant activity
    Fluorinated Benzoyl Group Increases potency against specific cancer types
    Hydroxyl Group at Position 4 Contributes to antioxidant properties

    Case Studies and Research Findings

    • Anti-Cancer Activity : A study evaluating various thiazole derivatives found that those with similar structures to Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-...) exhibited significant cytotoxicity against A431 and Jurkat cell lines, with IC50 values below those of standard chemotherapeutics like doxorubicin .
    • Neuroprotective Effects : Research on related compounds has indicated potential neuroprotective effects through NMDA receptor modulation, suggesting applications in neurodegenerative diseases .
    • Inflammatory Response Modulation : Compounds derived from the thiazole framework have shown promise in modulating inflammatory responses by inhibiting LOX enzymes, which could be beneficial in treating conditions like asthma and arthritis .

    Properties

    CAS No.

    618072-71-2

    Molecular Formula

    C24H20FN3O5S

    Molecular Weight

    481.5 g/mol

    IUPAC Name

    ethyl 2-[(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

    InChI

    InChI=1S/C24H20FN3O5S/c1-4-33-23(32)21-13(3)27-24(34-21)28-18(15-6-5-9-26-11-15)17(20(30)22(28)31)19(29)14-8-7-12(2)16(25)10-14/h5-11,18,29H,4H2,1-3H3/b19-17+

    InChI Key

    KECDQGHQDRKJEE-HTXNQAPBSA-N

    Isomeric SMILES

    CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C2=O)C4=CN=CC=C4)C

    Canonical SMILES

    CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CN=CC=C4)C

    Origin of Product

    United States

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